3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with 6-methoxy-2-nitrobenzaldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of Pd/C catalyst is a typical condition.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities.
Scientific Research Applications
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the presence of the benzoyl, fluorophenylmethyl, and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-10-11-22-20(13-19)24(28)21(23(27)17-7-3-2-4-8-17)15-26(22)14-16-6-5-9-18(25)12-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHVMZNUOFRJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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